Metal Expulsion Binding Mode vs. Classical Chelation
In the X-ray co-crystal structure of 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde with influenza H1N1 PAN endonuclease at pH 5.8 (PDB 4ZHZ), the compound expels one manganese ion from the M1 metal-binding site, leaving only a single Mn²⁺ ion at the M2 site [1]. This contrasts with the dual-metal chelation binding mode observed for classical endonuclease inhibitors such as L-742,001 (a diketo acid derivative, enzymatic IC₅₀ = 0.43 μM) and the majority of metal-chelating inhibitors reported in prior crystallographic studies [1]. The absence of the M1 metal ion is a structurally confirmed feature at 2.5 Å resolution (PDB 4ZHZ) [2] and is maintained at pH 7.0 (PDB 5FDD, resolution 2.51 Å) [3].
| Evidence Dimension | Number of Mn²⁺ ions retained in the PAN active site upon inhibitor binding |
|---|---|
| Target Compound Data | 1 Mn²⁺ ion (M2 site only; M1 site occupied by the inhibitor nitro group), PDB 4ZHZ (pH 5.8) and PDB 5FDD (pH 7.0) |
| Comparator Or Baseline | Classical PAN endonuclease inhibitors (e.g., L-742,001 and other diketo acids): 2 Mn²⁺ ions retained in the active site (dual-metal chelation) |
| Quantified Difference | Target compound: 1 Mn²⁺ retained; Comparator class: 2 Mn²⁺ retained. Difference = -1 Mn²⁺ ion (complete M1 expulsion). |
| Conditions | X-ray crystallography; influenza A/Puerto Rico/8/34 (H1N1) PAN endonuclease N-terminal domain (residues 1–197); crystal soaking at pH 5.8 and pH 7.0 with 10 mM MnCl₂. |
Why This Matters
This divergent binding mode is a critical differentiator for structure-based drug design: it indicates that 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde accesses a distinct pharmacophore space not addressed by dual-metal chelators, making it uniquely valuable for developing inhibitors that overcome resistance mutations affecting the M1 coordination sphere.
- [1] Fudo, S., Yamamoto, N., Nukaga, M., Odagiri, T., Tashiro, M., & Hoshino, T. (2016). Two Distinctive Binding Modes of Endonuclease Inhibitors to the N-Terminal Region of Influenza Virus Polymerase Acidic Subunit. Biochemistry, 55(18), 2646–2660. DOI: 10.1021/acs.biochem.5b01087. View Source
- [2] wwPDB. PDB Entry 4ZHZ: Endonuclease inhibitor bound to influenza strain H1N1 polymerase acidic subunit N-terminal region with expelling one of the metal ions in the active site. DOI: 10.2210/pdb4zhz/pdb. View Source
- [3] RCSB PDB. PDB Entry 5FDD: Endonuclease inhibitor 1 bound to influenza strain H1N1 polymerase acidic subunit N-terminal region at pH 7.0. DOI: 10.2210/pdb5fdd/pdb. View Source
